molecular formula C15H13BrN2O5 B4906479 2-(2-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(2-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B4906479
M. Wt: 381.18 g/mol
InChI Key: RORDUDHOWYMZAH-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenoxy group, a methoxy group, and a nitro group, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromophenol and 2-methoxy-4-nitroaniline as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an acyl chloride derivative from 2-bromophenol, followed by the reaction with 2-methoxy-4-nitroaniline to form the target compound.

  • Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., triethylamine) and a coupling reagent (e.g., DCC - dicyclohexylcarbodiimide) under anhydrous conditions.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.

  • Substitution: The bromine atom in the compound can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Amines and related compounds.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenoxy group and the nitro group play crucial roles in its mechanism of action, influencing its binding affinity and reactivity with biological targets.

Comparison with Similar Compounds

  • 2-(2-Chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

  • 2-(2-Bromophenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide: Similar structure with a hydroxyl group instead of methoxy.

  • 2-(2-Bromophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide: Similar structure with an amino group instead of nitro.

Uniqueness: The presence of the bromophenoxy group and the nitro group in the compound contributes to its unique chemical properties and reactivity, distinguishing it from similar compounds.

This comprehensive overview provides a detailed understanding of 2-(2-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-14-8-10(18(20)21)6-7-12(14)17-15(19)9-23-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDUDHOWYMZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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